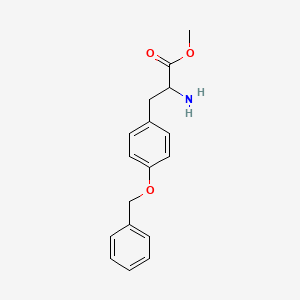

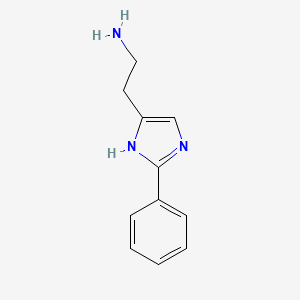

1-(1H-indol-3-yl)-2-methylpropan-1-one

Übersicht

Beschreibung

“1-(1H-indol-3-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of similar compounds has been reported, which involves the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Chemical Reactions Analysis

Indole derivatives are known to react promptly with hard and soft electrophiles due to their electron-rich character . In one study, new 1- [1- (1 H -indol-3-yl) alkyl]-1 H -indoles were obtained from the addition of indole to a variety of aldehydes under neat conditions .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity in Hepatocarcinoma Cells

- Research : The cytotoxicity of these compounds was evaluated in hepatocarcinoma cells (specifically, the FaO cell line). Researchers found that some derivatives exhibited significant effects on cell proliferation .

Methuosis Induction in Cancer Cells

Multicomponent Synthesis and Cytotoxic Activities

- Research : The cytotoxic activities of these new compounds were assessed against MDA-MB-231 cancer cells. Dose-dependent effects were observed .

Fischer Indole Synthesis and Tricyclic Indoles

- Significance : Understanding the synthetic pathways to indole derivatives contributes to their broader applicability .

Indole-3-Acetic Acid (IAA) and Plant Hormone Research

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . The compound (E)-2- (6- (1H -indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2 (3H)-ylidene)-3- (1H -indol-3-yl)-3-oxopropanedithioic acid showed a high binding affinity as well as excellent biological activity, suggesting it could serve as the lead for further optimization and to arrive at potential antimicrobial agents .

Wirkmechanismus

Target of Action

1-(1H-indol-3-yl)-2-methylpropan-1-one, also known as 1-(1H-indol-3-yl)-2-methyl-1-propanone, is a derivative of indole . Indole derivatives are known to interact with various targets in the body, including enzymes and receptors, and play a significant role in cell biology . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Some indole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.

Biochemical Pathways

Indole derivatives are synthesized through complex biochemical pathways involving various enzyme activities . They can affect multiple biochemical pathways, leading to a wide range of downstream effects.

Result of Action

The result of a compound’s action depends on its interaction with its targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including antimicrobial and antitubercular activities . .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQKIWOJXOTFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359272 | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57642-07-6 | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

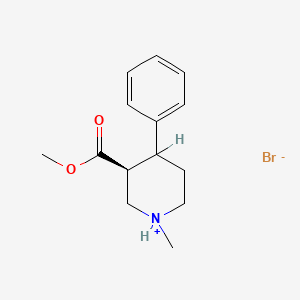

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

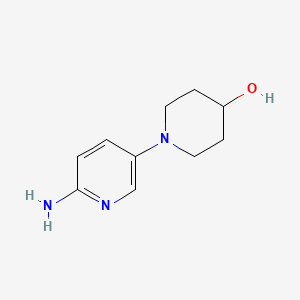

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)

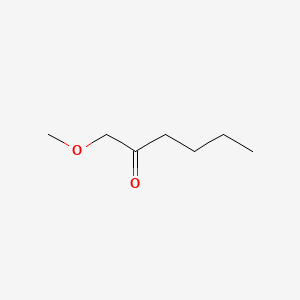

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)